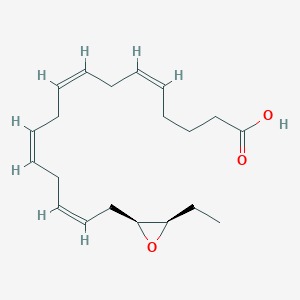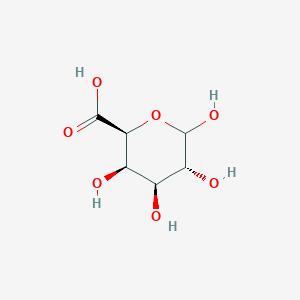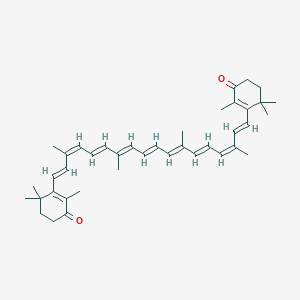
(9Z)-Canthaxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-Canthaxanthin is a carotenoid pigment that is widely used in the food and cosmetic industries due to its antioxidant properties and ability to enhance color. It is a naturally occurring pigment found in various plants, algae, and animals, including crustaceans, fish, and birds.
Mécanisme D'action
(9Z)-Canthaxanthin exerts its beneficial effects through various mechanisms, including scavenging of free radicals, modulation of gene expression, and regulation of signaling pathways. It has been shown to activate various cellular pathways, including the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
(9Z)-Canthaxanthin has been found to have various biochemical and physiological effects, including the enhancement of immune function, protection against oxidative stress, and regulation of lipid metabolism. It has also been shown to have beneficial effects on skin health, including the prevention of UV-induced damage and the enhancement of skin color.
Avantages Et Limitations Des Expériences En Laboratoire
(9Z)-Canthaxanthin has several advantages for lab experiments, including its stability, low toxicity, and easy availability. However, it also has some limitations, including its poor solubility in water and limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on (9Z)-Canthaxanthin, including the investigation of its potential as a therapeutic agent for various diseases, the development of novel synthesis methods, and the exploration of its applications in the food and cosmetic industries. Additionally, further research is needed to elucidate the mechanisms underlying its beneficial effects and to optimize its bioavailability in vivo.
In conclusion, (9Z)-Canthaxanthin is a promising carotenoid pigment with potential health benefits and applications in various fields. Its antioxidant and immunomodulatory properties make it a promising candidate for the prevention and treatment of various diseases, and further research is needed to fully understand its mechanisms of action and optimize its bioavailability.
Méthodes De Synthèse
(9Z)-Canthaxanthin can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the use of chemical reagents and catalysts to produce the pigment. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce the pigment. Extraction from natural sources involves the isolation and purification of the pigment from plant, animal, or algae sources.
Applications De Recherche Scientifique
(9Z)-Canthaxanthin has been extensively studied for its potential health benefits and applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and immunomodulatory properties, which make it a promising candidate for the prevention and treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
Nom du produit |
(9Z)-Canthaxanthin |
|---|---|
Formule moléculaire |
C40H52O2 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
2,4,4-trimethyl-3-[(1E,3Z,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20- |
Clé InChI |
FDSDTBUPSURDBL-QGLVDCRNSA-N |
SMILES isomérique |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)/C)\C)/C |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Synonymes |
(9Z)‐β,β‐Carotene‐4,4’‐dione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)
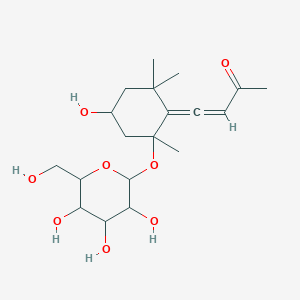
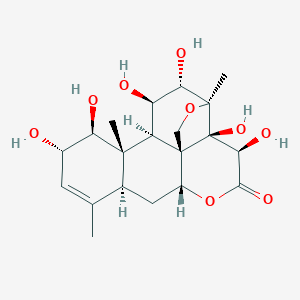
![Methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B211787.png)
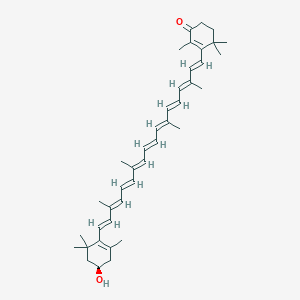
![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)
![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)
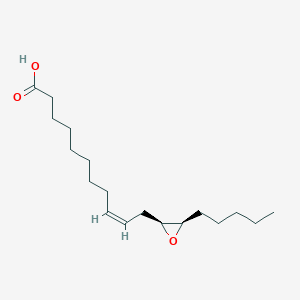
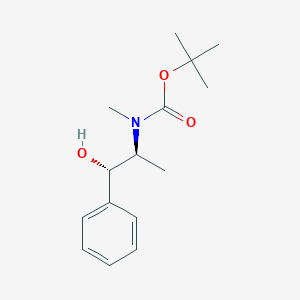
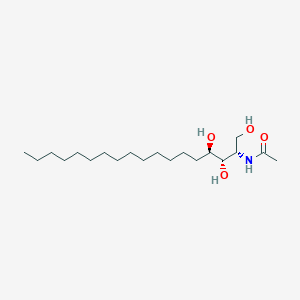
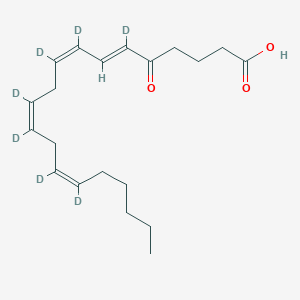
![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)
